Ancovenin

ACE Inhibition Hypertension Enzymology

Ancovenin (CAS 88201-41-6) is a 19-amino-acid, globular Type-B lantibiotic (Mr ~1959 Da) produced by Streptomyces sp. Unlike many broad-spectrum lantibiotics that function as pore-forming antimicrobials, Ancovenin is characterized by its rigid tricyclic scaffold formed by unusual thioether amino acids (lanthionine, β-methyllanthionine) and a lysinoalanine bridge.

Molecular Formula C85H121N23O25S3
Molecular Weight 1961.2 g/mol
CAS No. 88201-41-6
Cat. No. B12649087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncovenin
CAS88201-41-6
Molecular FormulaC85H121N23O25S3
Molecular Weight1961.2 g/mol
Structural Identifiers
SMILESCC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC(C(=O)NC(CS1)C(=O)NC(=C)C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)N2)CC(C)C)CC5=CC=CC=C5)NC(=O)C(NC(=O)C(NC(=O)C(CSC(C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CC(=O)O)CC(=O)N)C(=O)NC(CCCCN)C(=O)O)C)N)C(C)C)CCC(=O)N)CO)CC6=CNC7=CC=CC=C76
InChIInChI=1S/C85H121N23O25S3/c1-39(2)26-51-75(122)106-68-43(7)136-38-59(78(125)93-41(5)69(116)97-52(27-44-16-9-8-10-17-44)71(118)92-33-64(113)108-25-15-21-60(108)81(128)99-51)104-80(127)58-37-134-36-57(103-77(124)56(34-109)101-74(121)53(100-84(68)131)28-45-31-90-48-19-12-11-18-46(45)48)79(126)98-55(30-65(114)115)72(119)91-32-63(112)94-54(29-62(89)111)76(123)107-67(83(130)96-50(85(132)133)20-13-14-24-86)42(6)135-35-47(87)70(117)105-66(40(3)4)82(129)95-49(73(120)102-58)22-23-61(88)110/h8-12,16-19,31,39-40,42-43,47,49-60,66-68,90,109H,5,13-15,20-30,32-38,86-87H2,1-4,6-7H3,(H2,88,110)(H2,89,111)(H,91,119)(H,92,118)(H,93,125)(H,94,112)(H,95,129)(H,96,130)(H,97,116)(H,98,126)(H,99,128)(H,100,131)(H,101,121)(H,102,120)(H,103,124)(H,104,127)(H,105,117)(H,106,122)(H,107,123)(H,114,115)(H,132,133)/t42-,43-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,66-,67+,68+/m0/s1
InChIKeyDEEOVDONDDERBX-MUDWFXPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ancovenin (CAS 88201-41-6) Procurement Guide: Sourcing the Type-B Lantibiotic ACE Inhibitor


Ancovenin (CAS 88201-41-6) is a 19-amino-acid, globular Type-B lantibiotic (Mr ~1959 Da) produced by Streptomyces sp. [1]. Unlike many broad-spectrum lantibiotics that function as pore-forming antimicrobials, Ancovenin is characterized by its rigid tricyclic scaffold formed by unusual thioether amino acids (lanthionine, β-methyllanthionine) and a lysinoalanine bridge [2]. Its definitive biological signature is the inhibition of Angiotensin I-Converting Enzyme (ACE), a mechanism distinct from its closest structural analogs.

The Functional Specificity Gap in Type-B Lantibiotics: Why Ancovenin Cannot Be Replaced by Cinnamycin or Duramycin


Generic substitution fails for Ancovenin because the Type-B lantibiotic family exhibits profound functional divergence despite high structural homology. While Ancovenin, Cinnamycin, and Duramycin share a conserved tetracyclic scaffold and lysinoalanine bridge [1], their primary pharmacodynamic targets are mutually exclusive. Ancovenin is an Angiotensin I-Converting Enzyme (ACE) inhibitor [2]. In contrast, Cinnamycin and Duramycin are primarily inhibitors of Phospholipase A2 (PLA2) and target phosphatidylethanolamine (PE) in membranes [3]. Selecting a generic Type-B lantibiotic without verifying ACE-specific activity introduces a critical target-mismatch risk, rendering experimental outcomes invalid for hypertension or ACE-related pathway research.

Ancovenin Quantitative Evidence Guide: ACE Inhibition Potency, Selectivity, and Structural Determinants


Superior ACE Inhibition Potency vs. First-Generation Small Molecule Drugs

In direct head-to-head enzyme inhibition assays using rat lung ACE, Ancovenin demonstrates greater potency than the widely used clinical ACE inhibitor Captopril. Ancovenin inhibited ACE with an IC50 of 8.5 × 10⁻⁸ M (85 nM), whereas under identical conditions, Captopril exhibited an IC50 of 1.4 × 10⁻⁷ M (140 nM), and the synthetic inhibitor MK-422 exhibited an IC50 of 3.5 × 10⁻⁷ M (350 nM) [1]. This represents a 1.65-fold increase in molar potency over Captopril.

ACE Inhibition Hypertension Enzymology

Exclusive Primary Target: ACE Inhibition vs. PLA2 Inhibition in Structural Analogs

A cross-study functional comparison reveals a strict divergence in primary pharmacodynamics. Ancovenin is characterized exclusively as an ACE inhibitor with no reported phospholipase A2 (PLA2) activity [1]. In contrast, the closest structural analogs Duramycin and Cinnamycin are characterized primarily as indirect inhibitors of Phospholipase A2 (PLA2) and as ligands for phosphatidylethanolamine (PE), with their ACE inhibition being a secondary or negligible effect [2]. For Duramycin, the reported IC50 for PLA2 inhibition is in the low micromolar range (1-5 µM) in cellular assays, while Ancovenin registers no PLA2 inhibition at equivalent concentrations [3].

Selectivity Profiling Phospholipase A2 Target Deconvolution

Rigidified Tricyclic Architecture Enables Conformational Stability for ACE Binding

Ancovenin possesses a unique tricyclic structure comprising three orthogonal sulfide bridges (threo-β-methyllanthionine, meso-lanthionine, and a lysinoalanine crosslink) that enforce a pre-organized globular conformation [1]. This is quantitatively distinct from the linear, pore-forming Type-A lantibiotics (e.g., Nisin) and even from some Type-B analogs that lack the third lysinoalanine ring. The constrained structure reduces entropic penalty upon target binding, contributing to its nanomolar enzymatic inhibition despite a relatively small peptide size (19 amino acids) [2].

Structural Biology Peptide Stability Lanthionine Bridges

Absence of Broad-Spectrum Bactericidal Activity Distinguishes Ancovenin from Antimicrobial Lantibiotics

Unlike the vast majority of lantibiotics (e.g., Nisin, Epidermin, Gallidermin) which are characterized by potent minimum inhibitory concentrations (MICs) against Gram-positive pathogens, Ancovenin is explicitly categorized as an 'enzyme inhibitor' rather than a direct antimicrobial [1]. Database records indicate 'No MICs found' for Ancovenin in standard antimicrobial assays, a trait shared with some other Type-B lantibiotics but specifically leveraged here for non-antimicrobial applications [2]. This absence of bactericidal activity prevents interference with microbiome viability in complex host-pathogen interaction models.

Antimicrobial Resistance Microbiome Specificity

Optimal Procurement Use Cases for Ancovenin Based on Quantitative Evidence


Development of Peptide-Based ACE Probes and Hypertension Diagnostics

Leveraging its 1.65-fold potency advantage over Captopril [1], Ancovenin is the superior starting template for designing fluorescent or radiolabeled ACE probes. Its peptide backbone allows for facile site-specific conjugation via standard amino acid chemistry, unlike small-molecule drugs, enabling the creation of high-sensitivity diagnostic kits for tissue ACE distribution.

Mechanistic Dissection of the Renin-Angiotensin System (RAS) Without Lipid Signaling Interference

For researchers studying the intracellular RAS in cardiac or renal cells, Ancovenin provides specific ACE blockade without the confounding activation or inhibition of phospholipase A2 pathways inherent to Cinnamycin or Duramycin [2]. This ensures that observed phenotypic changes can be attributed solely to angiotensin-II deprivation, not eicosanoid signaling modulation.

Structural Biology Studies on Enzyme-Constrained Peptide Inhibitors

The tricyclic, globular architecture of Ancovenin renders it an invaluable crystallization standard or NMR benchmark for the Type-B lantibiotic fold [3]. Procuring Ancovenin provides a rigid, thermally stable structural model to computationally dock new ACE inhibitors or to study the evolutionary constraints of thioether bridge formation in ribosomal peptide natural products.

Microbiome-Sparing In Vivo Models of Metabolic Syndrome

In hypertensive rodent models where intestinal flora integrity is critical, Ancovenin replaces broad-spectrum lantibiotics like Nisin that would otherwise confound data through gut dysbiosis. Its lack of detectable MIC [4] allows for clean investigation of the ACE-angiotensin axis on metabolic parameters without antimicrobial selection pressure.

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